molecular formula C43H48FN9O8S B8146247 Autac4

Autac4

Cat. No.: B8146247
M. Wt: 870.0 g/mol
InChI Key: IYRHHSZRPVKBSQ-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AUTAC4 is a mitochondria-targeting autophagy-targeting chimera. It is a heterobifunctional compound designed to promote the selective autophagic degradation of damaged mitochondria.

Preparation Methods

The synthesis of AUTAC4 involves the conjugation of a guanine derivative with a targeting warhead through a flexible linker. The guanine derivative acts as a degradation tag, while the targeting warhead provides specificity to the mitochondria. The synthetic route typically includes the following steps:

    Preparation of the Guanine Derivative: The guanine derivative is synthesized through a series of chemical reactions, including nitration, reduction, and alkylation.

    Conjugation with the Targeting Warhead: The guanine derivative is then conjugated with the targeting warhead using a flexible linker.

Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques.

Chemical Reactions Analysis

AUTAC4 undergoes several types of chemical reactions, including:

    Oxidation: The guanine derivative can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be used to modify the guanine derivative, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AUTAC4 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used to study the mechanisms of selective autophagy and to develop new autophagy-based degraders.

    Biology: In biological research, this compound is used to investigate the role of autophagy in cellular processes and to study the degradation of damaged mitochondria.

    Medicine: In medical research, this compound is being explored as a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases and age-related conditions.

    Industry: In industrial applications, this compound is used to develop new drugs and therapies that target specific cellular pathways .

Mechanism of Action

AUTAC4 exerts its effects by promoting the selective autophagic degradation of damaged mitochondria. The compound contains a guanine derivative that acts as a degradation tag, which is recognized by the autophagy machinery. The targeting warhead directs the compound to the mitochondria, where it binds to the translocator protein on the outer mitochondrial membrane. This binding triggers the autophagic process, leading to the degradation of the damaged mitochondria and the generation of functionally normal mitochondria .

Comparison with Similar Compounds

AUTAC4 is unique among autophagy-targeting chimeras due to its specific targeting of mitochondria. Similar compounds include:

This compound’s ability to target and degrade damaged mitochondria makes it a promising tool for research and therapeutic applications.

Properties

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[3-[2-[2-[3-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]propoxy]ethoxy]ethoxy]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48FN9O8S/c1-27(54)48-33(26-62-43-50-36-38(51-42(45)52-40(36)57)53(43)25-28-13-15-30(44)16-14-28)39(56)46-17-7-19-59-21-23-61-24-22-60-20-8-18-47-41(58)37(55)34-31-11-5-6-12-32(31)49-35(34)29-9-3-2-4-10-29/h2-6,9-16,33,49H,7-8,17-26H2,1H3,(H,46,56)(H,47,58)(H,48,54)(H3,45,51,52,57)/t33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRHHSZRPVKBSQ-XIFFEERXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48FN9O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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